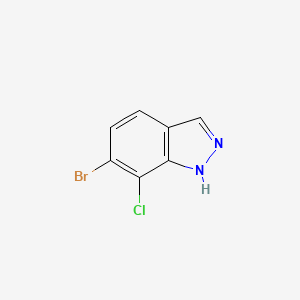

6-Bromo-7-chloro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-chloro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVKLYIQWYWMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427405-47-7 | |

| Record name | 6-bromo-7-chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 7 Chloro 1h Indazole and Its Derivatives

Retrosynthetic Analysis of the 6-Bromo-7-chloro-1H-indazole Core

A retrosynthetic analysis of the this compound structure reveals several plausible synthetic disconnections. The most direct approach involves the formation of the pyrazole (B372694) ring onto a pre-functionalized benzene (B151609) ring. This leads to two primary retrosynthetic pathways.

The first pathway disconnects the N1-N2 and the N2-C3 bonds of the pyrazole ring. This suggests a cyclization reaction of a suitably substituted phenylhydrazine derivative. The key precursor would be a 2-functionalized-(4-bromo-5-chlorophenyl)hydrazine, where the ortho-functional group can be a carbonyl or a nitrile, which upon reaction with a nitrogen source, typically hydrazine, would lead to the indazole core.

A second major pathway involves the disconnection of the N-N bond. This approach would start from a dihalogenated 2-aminobenzyl derivative or a related precursor, with the pyrazole ring being formed through an intramolecular cyclization event.

Furthermore, functionalization of a pre-existing indazole core represents another viable strategy. This would involve the sequential and regioselective introduction of the chloro and bromo substituents onto the 1H-indazole backbone. However, controlling the regiochemistry of electrophilic halogenation on the indazole ring can be challenging.

Classical Approaches to Halogenated Indazole Synthesis

Traditional methods for the synthesis of halogenated indazoles have been well-established and continue to be relevant in many synthetic campaigns. These approaches often rely on fundamental organic reactions such as intramolecular cyclization, electrophilic substitution, and diazotization reactions.

Intramolecular Cyclization Reactions for Benzopyrazole Formation

Intramolecular cyclization is a cornerstone in the synthesis of the indazole nucleus. A common strategy involves the reaction of an ortho-substituted phenylhydrazine with a suitable reagent to facilitate ring closure. For the synthesis of a this compound derivative, this would typically start from a 2,3-dihalo-6-nitrotoluene, which can be converted to the corresponding phenylhydrazine.

A notable example in the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, involves the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine. nih.govnih.govresearchgate.netchemrxiv.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces one of the chloro groups, followed by an intramolecular cyclization to form the indazole ring. A similar strategy could be envisioned for this compound, starting from a suitably substituted dihalogenated benzonitrile.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate, NaOAc, 2-MeTHF, 95 °C | 7-Bromo-4-chloro-1H-indazol-3-amine | 38-45 (overall) | nih.govnih.gov |

Electrophilic Halogenation Strategies and Regiochemical Control

The direct halogenation of the indazole ring is another classical approach. However, controlling the regioselectivity of electrophilic aromatic substitution on the indazole nucleus can be complex due to the presence of two nitrogen atoms and the fused benzene ring. The position of substitution is influenced by the reaction conditions and the nature of the substituents already present on the ring.

For the synthesis of this compound, a plausible route would involve the sequential halogenation of 1H-indazole. For instance, the chlorination of 1H-indazole could be followed by bromination. The regioselectivity of these reactions is highly dependent on the directing effects of the existing substituents and the reaction medium. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) was attempted, but it resulted in the formation of an undesired regioisomer. nih.gov This highlights the challenges in achieving the desired regiochemistry through direct halogenation.

A more successful approach involves the regioselective bromination of a precursor before the indazole ring formation. For instance, the bromination of 2,6-dichlorobenzonitrile was optimized to regioselectively yield 3-bromo-2,6-dichlorobenzonitrile, which was then cyclized to the desired halogenated indazole. nih.govresearchgate.net N-Bromosuccinimide (NBS) was identified as an effective brominating agent for this transformation. nih.gov

| Substrate | Brominating Agent | Conditions | Major Product | Reference |

| 2,6-Dichlorobenzonitrile | N-Bromosuccinimide (NBS) | H2SO4, 60 °C | 3-Bromo-2,6-dichlorobenzonitrile | nih.gov |

| 4-Substituted 1H-indazole | N-Bromosuccinimide (NBS) | Not specified | 7-Bromo-4-substituted-1H-indazole | rsc.org |

Diazotization and Cycloaddition Reactions

Diazotization of ortho-substituted anilines followed by cyclization is a classical and versatile method for indazole synthesis, often referred to as the Jacobson synthesis. For the synthesis of this compound, a potential starting material would be 2-amino-4-bromo-5-chlorotoluene. Diazotization of this aniline derivative would generate a diazonium salt, which could then undergo intramolecular cyclization to form the indazole ring.

Another powerful method involves the [3+2] cycloaddition of diazo compounds with arynes. organic-chemistry.org This approach allows for the construction of the indazole skeleton in a single step. For the target molecule, an appropriately substituted aryne could be generated in situ and reacted with a diazo compound to afford the desired this compound. While highly efficient, the generation and handling of diazo compounds and arynes require careful consideration of safety and reaction conditions. A metal-free approach for the synthesis of indazoles has been reported through the condensation of diazonium salts with diazo compounds, proceeding through a diazenium intermediate which then undergoes cyclization. nih.govresearchgate.net

Modern Catalytic Methods for Indazole Construction and Functionalization

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of heterocyclic compounds, including indazoles. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed C-N Bond Formation (e.g., Palladium-catalyzed cyclization)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds, providing efficient routes to N-aryl heterocycles. Intramolecular palladium-catalyzed C-N bond formation is a particularly attractive strategy for the synthesis of the indazole core. This approach typically involves the cyclization of an ortho-haloarylhydrazine or a related precursor.

The synthesis of indazole derivatives through palladium-catalyzed reactions has been reported, for instance, in the Suzuki-Miyaura cross-coupling of bromo-indazole carboxamides with various boronic acids to create new C-C bonds. nih.gov While this exemplifies functionalization, the core indazole synthesis can also be achieved via palladium catalysis. The synthesis of 3-aryl-1H-indazoles has been accomplished through a palladium-catalyzed aryl coupling reaction of 3-iodoindazole with various aromatic boronic acids. mdpi.com Furthermore, palladium-catalyzed direct arylation of 1H-indazole at the C3 position has been developed. mdpi.com

For the specific synthesis of this compound, a plausible route would involve the palladium-catalyzed intramolecular cyclization of a precursor such as N-acyl-N'-(2,3-dichloro-6-bromophenyl)hydrazine. The palladium catalyst would facilitate the intramolecular C-N bond formation to construct the pyrazole ring. The choice of ligand is often crucial for the success of these reactions, with bulky electron-rich phosphine ligands typically being employed.

| Substrate | Catalyst/Ligand | Conditions | Product | Reference |

| Bromo-indazole carboxamide | PdCl2(dppf)·(DCM) | K2CO3, 1,4-dioxane/water, 100 °C | C-C coupled indazole derivatives | nih.gov |

| 3-Iodoindazole | Pd(PPh3)4 | NaHCO3, DMF, reflux | 3-Aryl-1H-indazoles | mdpi.com |

| 1H-Indazole | Pd(OAc)2/PPh3 | Water, 100 °C | C3-arylated 1H-indazoles | mdpi.com |

C-H Functionalization Strategies on Indazole Precursors

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex organic molecules, including substituted indazoles. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. For indazole precursors, transition-metal-catalyzed C-H activation is a prominent strategy for introducing various functional groups. nih.govresearchgate.net

Strategies often involve the use of a directing group on the indazole nitrogen (N1 or N2) to guide a metal catalyst to a specific C-H bond. For instance, ortho C-H functionalization of 2-aryl-2H-indazoles has been extensively reviewed, providing pathways to introduce substituents on the N-aryl ring. nih.gov While not directly on the indazole core, these methods showcase the principle of directed C-H activation.

More relevant to the synthesis of compounds like this compound are methods that functionalize the benzo-fused ring of the indazole. Late-stage functionalization of the 2H-indazole core via C-H activation is recognized as an efficient way to increase molecular diversity. rsc.org These reactions can be catalyzed by various transition metals, such as rhodium(III), which has been used for the direct acylmethylation of 2H-indazoles. researchgate.net The application of these methods to direct halogenation at the C6 and C7 positions is an area of ongoing research. The challenge lies in achieving the desired regioselectivity, especially for the concurrent introduction of two different halogens. Silver(I)-mediated intramolecular oxidative C-H amination represents another strategy to construct the 1H-indazole core itself, which can then be subjected to further functionalization. nih.govacs.org

Multicomponent and One-Pot Synthetic Protocols for Efficiency

To enhance synthetic efficiency, reduce waste, and simplify operational procedures, multicomponent and one-pot reactions are highly desirable. These protocols combine multiple reaction steps into a single operation without the isolation of intermediates. organic-chemistry.org

One-pot methodologies for the synthesis of 2H-indazoles have been developed, such as the condensation of ortho-nitrobenzaldehydes with amines followed by a Cadogan reductive cyclization. organic-chemistry.org This particular method is noted for its operational simplicity and mild conditions, accommodating a range of substrates including halogenated ones. organic-chemistry.org Such a strategy could conceivably be adapted to start from a di-halogenated ortho-nitrobenzaldehyde to build the 6-bromo-7-chloro-indazole core in a streamlined fashion.

Multicomponent reactions (MCRs) are another powerful tool. For example, the one-pot, three-component synthesis of triazolo[1,2-a]indazole-triones demonstrates the potential of MCRs to rapidly build complex heterocyclic systems based on an indazole motif. researchgate.netresearchgate.net While this specific example builds a more complex scaffold, the underlying principle of combining multiple reactants in a single pot to form a complex product is directly applicable. Developing a multicomponent reaction for the direct synthesis of this compound from simple, readily available precursors would represent a significant advancement in efficiency. A scalable, metal- and azide-free, three-component coupling has been developed for triazole synthesis, showcasing a robust method that could inspire similar strategies for indazole synthesis. strath.ac.uk

Regioselective Synthesis of Substituted Indazoles, with Emphasis on Halogen Placement

The precise placement of halogen atoms on the indazole ring is crucial for modulating the biological activity of the final compound. Regioselectivity in the halogenation of indazoles is a well-studied but challenging area.

A metal-free approach for the direct C-H halogenation of 2H-indazoles using N-halosuccinimides (NXS, where X = Cl, Br) has been reported. nih.govresearchgate.net This method allows for the selective synthesis of mono-, poly-, and hetero-halogenated products by carefully adjusting the reaction conditions. For instance, the synthesis of 3-bromo-7-chloro-2H-indazoles was achieved through a sequential bromination-chlorination process. researchgate.net The reactivity of the different positions on the indazole ring plays a key role; for example, the C7 position is noted for its lower reactivity. researchgate.net

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the drug Lenacapavir, provides a practical example of regioselective synthesis. researchgate.netnih.gov In this case, direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) led to the undesired 5-bromo isomer. The successful route involved a regioselective bromination of 2,6-dichlorobenzonitrile first, followed by cyclization with hydrazine to form the desired indazole ring. nih.gov This highlights a common strategy: controlling regioselectivity by functionalizing a precursor before the indazole ring is formed.

The choice of reagents and conditions is paramount. The table below summarizes the optimization of the bromination of 2,6-dichlorobenzonitrile, a key step in the regioselective synthesis of the 7-bromo-4-chloro-1H-indazol-3-amine intermediate. nih.gov

| Entry | Brominating Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Br2 | H2SO4 | 25 | - | Low (hydrolysis) |

| 2 | Br2 | H2SO4 | 80 | - | More hydrolysis |

| 3 | NBS | H2SO4 | 25 | 76 | 96 |

| 4 | NBS | H2SO4 | 60 | 81 | 96 |

| 5 | NBS | H2SO4 | 80 | 80 | 95 |

Furthermore, steric and electronic effects of substituents already present on the indazole ring can direct the position of further substitution, including N-alkylation. beilstein-journals.orgnih.gov

Process Chemistry Considerations for Scalable Synthesis

Transitioning a synthetic route from a laboratory setting to large-scale production introduces a new set of challenges, including cost, safety, robustness, and purification. Process chemistry focuses on developing synthetic methods that are suitable for manufacturing.

A key consideration for scalability is the avoidance of chromatographic purification, which is often impractical and costly at large scales. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was successfully demonstrated on a hundred-gram scale without the need for column chromatography. researchgate.netnih.govchemrxiv.org This was likely achieved by developing reaction and work-up conditions that result in a product of high purity, which can be isolated by simple filtration or crystallization.

The development of a selective and scalable N1-alkylation of indazoles also highlights important process chemistry principles. rsc.org The methodology was demonstrated safely on a 100 g scale, with the potential for further scale-up. rsc.org Robustness is also critical; reactions must perform consistently despite minor fluctuations in reaction conditions that can occur in a manufacturing plant. Cobalt(III)-catalyzed syntheses of N-aryl-2H-indazoles have been performed on a 20 mmol scale and are considered readily applicable to larger scales, demonstrating the robust nature of the catalyst. nih.gov

Advanced Spectroscopic and Structural Characterization of 6 Bromo 7 Chloro 1h Indazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 6-Bromo-7-chloro-1H-indazole, ¹H-NMR and ¹³C-NMR are fundamental in mapping the carbon-hydrogen framework.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and chlorine substituents. Typically, protons on the benzene (B151609) ring of an indazole core resonate in the range of 7.0-8.5 ppm. The N-H proton is often observed as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration. For comparison, in the analogue 3-(4-Bromophenyl)-5-chloro-1H-indazole, the N-H proton appears as a broad signal at 10.62 ppm in CDCl₃. rsc.org The aromatic protons on the indazole ring of this analogue appear at 7.95 ppm, 7.80 ppm, and 7.38 ppm. rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each of the seven carbon atoms in the indazole ring system. The carbons directly attached to the halogen atoms (C6 and C7) would exhibit chemical shifts influenced by the electronegativity of bromine and chlorine. A study of various substituted indazoles indicates that the carbon atoms of the fused benzene ring typically resonate between 110 and 140 ppm. mdpi.com For instance, in 5-chloro-3-phenyl-1H-indazole, the carbon signals of the indazole core appear at 145.36, 140.04, 127.11, 121.80, 120.35, and 111.35 ppm. rsc.org

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, aiding in the assignment of the aromatic signals. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing a robust confirmation of the assignments made from the 1D spectra.

Interactive Data Table: Predicted NMR Data for Halogenated Indazoles

| Compound | Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| This compound | ¹H | 7.0 - 8.5 (aromatic), >10 (N-H) | Specific shifts depend on substitution pattern. |

| This compound | ¹³C | 110 - 150 | Carbons attached to halogens will be influenced. |

| Analogues | ¹H & ¹³C | Variable | Data from similar structures aids in prediction. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Molecular Weight Determination: For this compound (C₇H₄BrClN₂), the monoisotopic mass is calculated to be 229.92464 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) would be employed to experimentally verify this exact mass, which in turn confirms the elemental formula. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum. wpmucdn.commiamioh.edu The molecular ion region will exhibit a cluster of peaks corresponding to the different isotopic combinations, with the relative intensities determined by the natural abundance of these isotopes.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. For halogenated aromatic compounds, a common fragmentation pathway is the loss of the halogen atom. miamioh.edu Therefore, for this compound, one would expect to observe fragment ions corresponding to the loss of Br, Cl, or both. Other potential fragmentations could involve the cleavage of the pyrazole (B372694) ring. Analysis of these fragmentation patterns helps in confirming the connectivity of the atoms within the molecule.

Interactive Data Table: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 230.93192 |

| [M+Na]⁺ | 252.91386 |

| [M-H]⁻ | 228.91736 |

| [M+NH₄]⁺ | 247.95846 |

| [M+K]⁺ | 268.88780 |

Data sourced from PubChem. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include the N-H stretching vibration, typically appearing as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the indazole ring would likely appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. For instance, in a series of 6-bromo-1H-indazole derivatives, a C-Br stretching vibration was observed around 675 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. A key advantage of Raman is its ability to detect non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring system. Studies on 1H-indazole have shown that Raman spectroscopy can provide detailed information about the vibrational modes of the indazole core. nih.gov

Interactive Data Table: General IR Absorption Regions for Halogenated Indazoles

| Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not publicly available, studies on analogous halogenated heterocyclic compounds, such as 4-halogenated-1H-pyrazoles, offer insights into the expected structural features. mdpi.com An X-ray crystal structure of this compound would definitively confirm the planar structure of the indazole ring system. It would also provide precise measurements of the C-Br and C-Cl bond lengths, as well as the bond angles within the molecule.

Furthermore, the crystal packing would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the N-H group and potentially halogen bonding. In many indazole derivatives, hydrogen bonding plays a crucial role in the formation of supramolecular architectures in the solid state. researchgate.net The analysis of these interactions is vital for understanding the physical properties of the compound.

Computational and Theoretical Investigations of 6 Bromo 7 Chloro 1h Indazole

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations are pivotal in predicting the reactivity and intrinsic properties of 6-Bromo-7-chloro-1H-indazole.

Quantum chemical calculations are instrumental in elucidating the electronic properties of indazole derivatives. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. For substituted indazoles, the distribution and energies of these frontier orbitals are significantly influenced by the nature and position of the substituents.

Table 1: Calculated Quantum Chemical Parameters for Indazole Derivatives (Example Data)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| 4-fluoro-1H-indazole | -6.511 | -1.339 | 5.172 |

| 4-chloro-1H-indazole | -6.632 | -1.654 | 4.978 |

| 4-bromo-1H-indazole | -6.654 | -1.743 | 4.911 |

Note: This table presents example data for illustrative purposes based on similar compounds and does not represent actual calculated values for this compound.

The indazole ring is characterized by annular tautomerism, primarily existing in the 1H and 2H forms. nih.govbeilstein-journals.org The relative stability of these tautomers is a critical aspect of their chemistry, influencing their reactivity and biological interactions. Computational studies have shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govbeilstein-journals.org

The position of substituents can significantly impact the energetic preference for one tautomer over the other. DFT calculations on nitro-substituted indazoles have demonstrated that the relative stability can be finely tuned by the electronic effects of the substituent and its position on the ring. nih.gov For this compound, it is anticipated that the 1H-tautomer would be the more stable form, though the precise energy difference would require specific DFT calculations. Factors such as intramolecular hydrogen bonding and dipole-dipole interactions, influenced by the halogen substituents, would play a role in the stability of each tautomer. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the stability of ligand-protein complexes. For this compound, MD simulations would be invaluable in understanding how it adapts its conformation upon binding to a biological target and the stability of the resulting complex.

In studies of other indazole derivatives as potential inhibitors of enzymes like Hypoxia-Inducible Factor-1α (HIF-1α) and Cyclooxygenase-2 (COX-2), MD simulations have been employed to assess the stability of the ligand within the active site of the protein. nih.govresearchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and can guide the design of more potent inhibitors. The dynamic stability of the ligand-protein complex, as analyzed through root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, is a critical parameter in evaluating the potential of a compound as a drug candidate.

Molecular Docking Studies for Protein-Ligand Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is instrumental in virtual screening and lead optimization in drug discovery. Given that many indazole derivatives exhibit inhibitory activity against protein kinases, molecular docking studies of this compound could identify potential biological targets and elucidate its binding mode. nih.govbiotech-asia.org

Docking simulations involve placing the ligand into the binding site of a protein and scoring the different poses based on a scoring function that estimates the binding energy. For this compound, potential targets could include various kinases where other indazoles have shown activity. The results of such studies would highlight key amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds, halogen bonds, and hydrophobic interactions. This information is crucial for understanding the structure-activity relationship and for the rational design of more potent and selective analogs.

Table 2: Example Molecular Docking Results for an Indazole Derivative with a Protein Kinase

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LEU248, GLY249, VAL256, LYS271, GLU292, ASP351 |

| Key Interactions | Hydrogen bond with GLU292, Hydrophobic interactions |

Note: This table is a hypothetical representation of docking results to illustrate the type of data obtained.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors demonstrated the utility of this approach. nih.gov By generating steric and electrostatic contour maps, the model provided a structural framework for designing new inhibitors with improved potency. For this compound, a QSAR model could be developed using a dataset of structurally related indazoles with known biological activity against a specific target. The model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a predictive relationship, which could then be used to estimate the activity of this compound and guide further synthetic efforts.

Computational Exploration of Reaction Mechanisms and Regioselectivity in Synthesis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including predicting their regioselectivity. The synthesis of substituted indazoles often leads to a mixture of N1 and N2-alkylated or arylated products. DFT calculations can be used to explore the reaction pathways and determine the factors that control the regioselectivity.

A comprehensive DFT study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate revealed that the choice of reagents and reaction conditions can direct the reaction to favor either the N1 or N2 product. researchgate.netnih.gov The calculations suggested that a chelation mechanism involving a cesium cation favors the formation of the N1-substituted product, while other non-covalent interactions drive the formation of the N2-product. researchgate.netnih.gov Similar computational investigations into the synthesis of this compound could provide valuable insights into controlling the regioselectivity of its derivatization, which is crucial for preparing specific isomers for biological evaluation.

Exploration of Biological Activities and Molecular Mechanisms of Action for Indazole Based Compounds

Indazole as a Privileged Pharmacophore in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged pharmacophore" in modern drug discovery. nih.govpharmablock.com This designation is attributed to its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets with high affinity and specificity. researchgate.netnbinno.com The structural and electronic properties of the indazole nucleus, including its planarity, hydrogen bonding capabilities, and potential for diverse substitutions, make it a highly attractive framework for medicinal chemists. nih.govnbinno.com

Indazole derivatives are bioisosteres of indoles and other endogenous ligands, allowing them to mimic the interactions of natural substrates with their biological targets. nih.gov This mimicry is a key factor in their broad spectrum of pharmacological activities, which include anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. nih.govnih.gov The thermodynamic stability of the 1H-indazole tautomer, in particular, makes it a predominant feature in many biologically active compounds. nih.gov

The significance of the indazole scaffold is underscored by the number of FDA-approved drugs that incorporate this moiety. nih.govpnrjournal.com For instance, Pazopanib is a multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. nih.govnih.govAxitinib is another kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs) for the treatment of advanced renal cell carcinoma. nih.govpnrjournal.com In a different therapeutic area, Granisetron functions as a selective 5-HT3 receptor antagonist to manage nausea and vomiting induced by chemotherapy. nih.govnih.gov These examples highlight the adaptability of the indazole core in creating drugs for diverse diseases, solidifying its status as a privileged scaffold in pharmaceutical research. researchgate.net

Enzymatic Inhibition Studies (in vitro)

The indazole scaffold has proven to be a highly effective framework for the design of potent and selective enzyme inhibitors. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, within the active sites of enzymes makes it a valuable component in the development of targeted therapies.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Indazole derivatives have been extensively investigated as inhibitors of a wide range of protein kinases.

The indazole nucleus can serve as a hinge-binding motif, a key interaction for many kinase inhibitors. This has led to the development of indazole-based compounds targeting numerous kinases, including but not limited to:

ALK (Anaplastic Lymphoma Kinase): Dysregulation of ALK is a driver in certain types of non-small cell lung cancer and other malignancies.

CHK1 (Checkpoint Kinase 1): As a key regulator of the DNA damage response, CHK1 is a target in oncology to potentiate the effects of chemotherapy.

CDK2 (Cyclin-Dependent Kinase 2): Involved in cell cycle regulation, CDK2 is a target for anti-proliferative therapies.

MEK1 (Mitogen-activated protein kinase kinase 1): A central component of the RAS/MAPK signaling pathway, MEK1 is a well-established target in cancer therapy.

GSK3β (Glycogen Synthase Kinase 3β): This kinase is implicated in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

BRAF: A serine/threonine kinase that is frequently mutated in melanoma and other cancers.

IKKβ (IκB Kinase β): A key regulator of the NF-κB signaling pathway, which is involved in inflammation and immunity.

PKC (Protein Kinase C): A family of kinases involved in various cellular processes, including proliferation, differentiation, and apoptosis.

TTK (Threonine Tyrosine Kinase): Also known as Mps1, TTK is essential for the spindle assembly checkpoint and is a target in oncology.

FGFR (Fibroblast Growth Factor Receptor): A family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.

Bcr-Abl: A fusion protein with tyrosine kinase activity that is the hallmark of chronic myeloid leukemia.

EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that is a key target in several types of cancer.

CRAF: A serine/threonine kinase in the MAPK/ERK pathway.

IDO1 (Indoleamine 2,3-dioxygenase 1): While not a kinase, IDO1 is an important enzyme in cancer immunotherapy, and some indazole derivatives have shown inhibitory activity against it.

Aurora Kinases: A family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in cancer.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.

ROCK1/2 (Rho-associated coiled-coil containing protein kinase 1/2): These kinases are involved in regulating cell shape and motility and are implicated in cardiovascular disease and cancer.

Pim Kinases: A family of serine/threonine kinases that are involved in cell survival and proliferation and are overexpressed in many cancers.

BRD4 (Bromodomain-containing protein 4): An epigenetic reader protein that is a target in cancer and inflammation.

The following table summarizes some examples of indazole-based protein kinase inhibitors and their targets.

| Indazole-Based Inhibitor (Example) | Target Kinase(s) | Therapeutic Area |

| Pazopanib | VEGFRs, PDGFRs, c-Kit | Oncology |

| Axitinib | VEGFRs | Oncology |

| Entrectinib | TRK A/B/C, ROS1, ALK | Oncology |

| Niraparib | PARP-1, PARP-2 | Oncology |

Bacterial DNA Gyrase B Inhibition

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It is a well-established target for antibacterial drugs. The B subunit of DNA gyrase (GyrB) contains the ATP-binding site, and its inhibition prevents the enzyme from functioning. Indazole-based compounds have been developed as inhibitors of DNA gyrase B, showing promise as a novel class of antibacterial agents. These inhibitors compete with ATP for binding to the GyrB subunit, thereby disrupting the supercoiling activity of the enzyme and leading to bacterial cell death. Molecular docking studies have shown that indazole derivatives can form key interactions with the active site of DNA gyrase. pnrjournal.com

Other Enzyme Systems

The versatility of the indazole scaffold extends to the inhibition of other enzyme systems beyond protein kinases and bacterial topoisomerases.

Lactoperoxidase: This enzyme is found in mucosal secretions and is part of the innate immune system. Some indazole derivatives have been shown to inhibit lactoperoxidase activity. taylorandfrancis.com

Glucokinase: This enzyme plays a key role in glucose homeostasis and is a target for the treatment of type 2 diabetes. Indazole-based glucokinase activators have been developed to enhance glucose-stimulated insulin (B600854) secretion.

Receptor Modulation and Binding Profiling (in vitro)

In addition to enzyme inhibition, indazole derivatives have been designed to modulate the function of various cellular receptors. Their structural features allow them to bind to specific receptors and either activate or block their downstream signaling pathways.

Estrogen Receptor Degradation (SERDs)

The estrogen receptor (ER) is a key driver of growth in the majority of breast cancers. Therapies that target the ER, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors, are mainstays of treatment. However, resistance to these therapies can develop. Selective estrogen receptor degraders (SERDs) are a class of drugs that not only block the ER but also promote its degradation. Indazole-based compounds have been developed as potent and orally bioavailable SERDs. These molecules bind to the ER and induce a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome, thereby eliminating the receptor from the cancer cell.

G-Protein Coupled Receptor (GPR) Agonism (e.g., GPR120)

No studies were found that investigate the activity of 6-Bromo-7-chloro-1H-indazole as an agonist for G-protein coupled receptors, including GPR120. Research on GPR120 agonism has been conducted on other indazole derivatives, such as indazole-6-phenylcyclopropylcarboxylic acids, which have been identified as selective GPR120 agonists. nih.govresearchgate.net However, this research does not extend to the specific compound this compound.

Glucocorticoid Receptor Modulation

There is no available data to suggest that this compound acts as a modulator of the glucocorticoid receptor. The field of selective glucocorticoid receptor modulators (SEGRMs) is an active area of research, but literature linking this activity to this compound is absent. nih.gov

Preclinical Cellular Activity and Pathway Modulation (in vitro)

Anti-proliferative and Cytotoxicity Assays in Cancer Cell Lines (e.g., HL60, HCT116, A549, MCF7)

No specific data from anti-proliferative or cytotoxicity assays for this compound against any cancer cell lines, including HL60, HCT116, A549, and MCF7, could be located. The anticancer potential of the indazole scaffold is well-documented, with various derivatives showing activity against these cell lines. nih.govnih.govresearchgate.net However, these findings are not specific to this compound.

Antimicrobial Efficacy Against Bacterial and Fungal Strains

Information regarding the antimicrobial or antifungal efficacy of this compound is not present in the current scientific literature. Studies on related compounds, such as 6-Bromo-1H-Indazole bearing 1,2,3-triazole analogues, have shown antimicrobial properties, but this cannot be extrapolated to this compound. banglajol.inforesearchgate.net

Anti-inflammatory Properties and Mechanisms

There are no published studies detailing the anti-inflammatory properties or mechanisms of action for this compound. The indazole nucleus is a core component of known anti-inflammatory agents like Benzydamine, and various derivatives have been investigated for their ability to inhibit inflammatory pathways, such as cyclooxygenase (COX) activity. taylorandfrancis.comnih.gov Nevertheless, specific data for this compound is unavailable.

Neuroprotective Effects

No research has been published on the potential neuroprotective effects of this compound. While some indazole derivatives have been explored for their therapeutic potential in treating neurodegenerative disorders, this line of inquiry has not specifically included this compound. taylorandfrancis.comchemimpex.com

Based on a comprehensive review of publicly available scientific literature, there is no specific research data detailing the anti-HIV activities or in vivo pharmacological evaluation of the compound “this compound.”

As a result, the requested article sections with detailed research findings and data tables on this specific compound cannot be generated at this time.

While the indazole scaffold is a known feature in a variety of pharmacologically active compounds, including some with anti-HIV activity, research into the specific biological profile of the this compound isomer has not been published in the sources reviewed. nih.gov Notably, different isomers of bromo-chloro-indazoles, such as "7-bromo-4-chloro-1H-indazol-3-amine," are documented as intermediates in the synthesis of potent anti-HIV agents like Lenacapavir, which functions as a capsid inhibitor. nih.gov However, information specific to this compound is not available in the context of HIV or in vivo mechanistic studies.

Structure Activity Relationship Sar Studies and Lead Optimization Strategies for 6 Bromo 7 Chloro 1h Indazole Derivatives

Impact of Halogen Substitutions (Bromine at C6, Chlorine at C7) on Biological Potency and Selectivity

The presence and positioning of halogen atoms on the indazole ring are critical determinants of a compound's biological activity. The specific arrangement of a bromine atom at the C6 position and a chlorine atom at the C7 position in the 6-bromo-7-chloro-1H-indazole core is often the result of strategic optimization to enhance potency and selectivity.

Halogen atoms influence a molecule's properties in several ways:

Electronic Effects : Both bromine and chlorine are electron-withdrawing groups, which can modulate the pKa of the indazole nitrogen atoms. This affects the strength of hydrogen bonds formed with target proteins, such as the hinge region of kinases, which is a common interaction motif for indazole-based inhibitors.

Steric and Lipophilic Properties : Halogens increase lipophilicity, which can enhance membrane permeability and improve binding affinity by making favorable contacts within hydrophobic pockets of a target's active site. The size and position of the halogens are crucial; the C6-bromo and C7-chloro substitutions provide a specific shape and electronic distribution that can be exploited for selective binding.

Halogen Bonding : The electrophilic crown of a halogen atom can form a non-covalent interaction known as a halogen bond with a Lewis basic site (e.g., a carbonyl oxygen) on the target protein. This can contribute significantly to binding affinity and selectivity.

In the context of kinase inhibitors, substitutions at the C6 and C7 positions are known to influence target engagement. For instance, studies on fibroblast growth factor receptor (FGFR) inhibitors have shown that fluorine substitution at the C6 position of the indazole ring can improve both enzymatic activity and cellular potency. nih.gov Similarly, modifications at the C7 position have been shown to be critical for modulating the potency and selectivity of inhibitors for nitric oxide synthases (NOS). nih.gov The 6-bromo-7-chloro pattern is thus a deliberately designed substitution that aims to optimize these interactions for a specific target, leveraging the combined electronic and steric effects of both halogens to achieve high affinity and a desirable selectivity profile.

Positional and Electronic Effects of Substituents at N1, N2, C3, C4, C5, and C7 of the Indazole Core

Substitution at N1 and N2: Alkylation or arylation at the N1 or N2 positions of the indazole ring is a common strategy to explore the binding site of a target protein further. The choice between N1 and N2 substitution can profoundly impact the binding mode and potency, as it alters the vector and position of the substituent. For example, in the development of inhibitors for EGFR mutants, the this compound core has been functionalized at the N1 position by reacting it with methyl (2RS)-2-bromo-2-phenylacetate. google.com This places a phenylacetic acid methyl ester group into a specific region of the kinase active site, aiming to secure additional binding interactions.

Substitution at C3: The C3 position is another key vector for modification. It often points towards the solvent-exposed region of an active site, making it an ideal location for introducing groups that can enhance solubility or target specific sub-pockets. In a series of nitric oxide synthase inhibitors, the introduction of a bromine atom at the C3 position of a 7-substituted indazole enhanced inhibitory effects tenfold. nih.gov This highlights the sensitivity of biological activity to substitution at this position.

The following table summarizes SAR insights for various positions on the indazole ring, drawing from general knowledge on indazole-based inhibitors.

| Position | Type of Substituent | General Impact on Activity |

| N1 | Alkyl, Aryl groups | Can extend into solvent-exposed regions or other pockets of the binding site, influencing potency and selectivity. |

| C3 | Small hydrophobic or polar groups | Directly influences interaction with the target; crucial for potency. Can be used to modulate selectivity. |

| C5 | Phenyl urea, Phenyl amide, Benzylamine | Can lead to enhanced activity, often by forming additional hydrogen bonds or hydrophobic interactions. nih.gov |

Patent literature demonstrates the practical application of these principles on the this compound scaffold. For instance, its use as an intermediate in the synthesis of SHP2 phosphatase inhibitors and EGFR mutant inhibitors confirms its utility as a core building block for creating diverse and potent molecules. google.comgoogle.com

Rational Design of Derivatives based on Ligand-Target Interactions and Binding Site Analysis

Rational, structure-based drug design is a cornerstone of modern medicinal chemistry, and it is extensively applied to indazole-based scaffolds. This approach relies on a detailed understanding of the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy.

The indazole nucleus is a well-established "hinge-binder" for protein kinases. The N1-H and N2 atoms of the indazole ring are perfectly positioned to form two crucial hydrogen bonds with the backbone amide and carbonyl groups in the hinge region of the kinase ATP-binding site. This bidentate interaction serves as a strong anchor for the inhibitor.

The rational design process for a derivative of this compound would typically involve:

Docking the Core Scaffold : The this compound core is first computationally docked into the ATP-binding site of the target kinase. The model would confirm the expected hydrogen bonding pattern with the hinge region.

Analyzing Binding Pockets : The model would then be analyzed to identify nearby hydrophobic and hydrophilic pockets that can be accessed by adding substituents to the indazole ring. The C6-bromo and C7-chloro groups would be positioned to make favorable contacts, for example, within a hydrophobic pocket.

Designing Substituents : Based on this analysis, new functional groups are designed and appended to positions like N1 or C3. For example, a substituent at N1 could be designed to extend into the ribose-binding pocket, while a group at C3 might be designed to interact with residues in the solvent-exposed region to improve solubility and potency.

This iterative process of design, synthesis, and biological testing allows for the systematic optimization of the lead compound, enhancing its affinity and selectivity for the intended target.

Bioisosteric Replacements and Scaffold Hopping Approaches for Enhanced Activity or Specificity

Bioisosteric replacement and scaffold hopping are powerful strategies used in lead optimization to improve a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacements: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other characteristics. For the this compound scaffold, several bioisosteric replacements could be considered:

Halogen Replacement : The bromine or chlorine atoms could be replaced with other groups like a trifluoromethyl (CF3) or cyano (CN) group. These groups can mimic the steric and electronic properties of halogens but may offer different metabolic stability or binding interactions.

Scaffold Hopping: Scaffold hopping is a more drastic approach where the central indazole core is replaced with a structurally different scaffold that maintains the key binding interactions. The goal is to discover new chemical series with potentially better properties. For an indazole-based kinase inhibitor, a scaffold hop would need to present hydrogen bond donors and acceptors in a similar spatial arrangement to effectively engage the kinase hinge region. This strategy can lead to the discovery of compounds with entirely new structures, improved drug-like properties, and a different patent landscape.

These advanced optimization techniques are essential for progressing a promising chemical scaffold like this compound from a simple building block to a clinical drug candidate.

Future Directions and Emerging Research Perspectives for 6 Bromo 7 Chloro 1h Indazole

Development of Novel and Green Synthetic Methodologies

The synthesis of indazole derivatives is an area of continuous development, with a growing emphasis on sustainability and efficiency. nih.govresearchgate.net For intermediates like 6-bromo-7-chloro-1H-indazole, future synthetic research is expected to focus on methods that are not only high-yielding but also environmentally benign.

Key areas of development include:

Microwave-Assisted Synthesis: Conventional synthesis methods for indazoles can suffer from drawbacks such as harsh reaction conditions and low yields. ajrconline.org Microwave-assisted organic synthesis offers a powerful alternative, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. ajrconline.org This technique is an eco-friendly approach that could be adapted for the efficient production of this compound and its derivatives. ajrconline.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters like temperature and pressure, improving safety and scalability. The development of flow chemistry protocols for the synthesis of halogenated indazoles would represent a significant step towards more efficient and safer large-scale production.

Catalysis Innovation: Research into novel catalytic systems, including ligand-free palladium-catalyzed reactions or copper-catalyzed cyclizations, continues to provide milder and more efficient routes to the indazole core. nih.gov Future work will likely focus on developing catalysts that are more economical, reusable, and effective for constructing highly substituted indazoles like the title compound.

Green Solvents and Reagents: A major push in synthetic chemistry is the replacement of hazardous solvents and reagents with greener alternatives. For instance, the use of 2-Methyltetrahydrofuran (2-MeTHF), a more environmentally friendly solvent, has been successfully employed in the synthesis of related bromo-chloro-indazol-amines. mdpi.com The exploration of such solvents and less toxic brominating agents, like N-Bromosuccinimide (NBS) over elemental bromine, in optimized, chromatography-free processes will be a key objective. nih.gov

| Parameter | Conventional Methods | Emerging Green Methods |

|---|---|---|

| Energy Source | Traditional heating (oil baths, heating mantles) | Microwave irradiation, Flow reactors |

| Reaction Time | Hours to days | Minutes to hours ajrconline.org |

| Solvents | Potentially hazardous solvents (e.g., DMF) | Greener solvents (e.g., 2-MeTHF) mdpi.com |

| Purification | Often requires column chromatography chemrxiv.orgresearchgate.net | Designed to minimize or eliminate chromatography chemrxiv.orgresearchgate.net |

| Waste Generation | Higher | Reduced |

Identification of New Biological Targets and Polypharmacology Investigations

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govresearchgate.net Derivatives have shown diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties. nih.govresearchgate.net Future research on this compound will aim to uncover new therapeutic applications by screening its derivatives against a broader range of biological targets.

Expansion of Therapeutic Areas: While indazoles are well-known as kinase inhibitors for cancer therapy, their potential in other areas is vast. chemimpex.comnih.gov Derivatives of this compound could be synthesized and evaluated for activity against novel targets in neurodegenerative diseases, metabolic disorders, and infectious diseases like leishmaniasis, for which other substituted indazoles have shown promise. nih.govresearchgate.net

Polypharmacology: A single drug molecule that acts on multiple targets can offer enhanced efficacy or a superior side-effect profile. This concept, known as polypharmacology, is an emerging paradigm in drug discovery. The di-halogenated structure of this compound provides a template for creating libraries of compounds to be tested for multi-target activity. For example, a derivative could be designed to inhibit multiple kinases involved in a specific cancer signaling pathway.

Fragment-Based Drug Discovery (FBDD): The core this compound structure can be used as a chemical fragment in FBDD campaigns. This approach involves screening small, low-complexity molecules (fragments) to identify those that bind to a biological target. Hits can then be elaborated into more potent lead compounds. This strategy could identify entirely new target classes for this indazole scaffold.

| Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Protein Kinases | EGFR, FGFR, Tyrosine Kinases nih.gov | Oncology |

| Parasitic Enzymes | Trypanothione Reductase (TryR) nih.govresearchgate.net | Infectious Diseases (e.g., Leishmaniasis) |

| Viral Proteins | HIV Capsid Protein, HIV Protease nih.govnih.gov | Antiviral |

| Cellular Signaling Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov | Oncology, Immunology |

| Receptors | Estrogen Receptor (ER-α) nih.gov | Oncology (Breast Cancer) |

Advanced Mechanistic Investigations at the Molecular Level

A deep understanding of how a molecule interacts with its biological target and the mechanism by which it is formed is crucial for rational drug design and synthesis optimization. Future research will leverage advanced computational and analytical techniques to probe the behavior of this compound at the molecular level.

Molecular Modeling and Docking: Computational docking studies are essential for predicting and analyzing the binding modes of small molecules within the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net For derivatives of this compound, these simulations can elucidate key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to biological activity. This knowledge guides the design of new analogues with improved potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations can model the dynamic behavior of the ligand-protein complex over time in a simulated biological environment. researchgate.net This can reveal insights into the stability of the interaction and conformational changes that may occur upon binding, providing a more realistic understanding of the drug-target engagement. researchgate.net

Quantum Mechanical (QM) Calculations: QM methods can be used to study the electronic structure of this compound and its derivatives. acs.org These calculations are valuable for understanding reaction mechanisms, predicting reactivity, and rationalizing observed structure-activity relationships (SAR). For example, theoretical calculations can help elucidate the mechanism of synthetic reactions or the addition of the indazole to other molecules. acs.org

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process by accelerating timelines and improving the success rate of identifying viable drug candidates. nih.govpremierscience.com For the this compound scaffold, AI and ML can be applied across the entire discovery pipeline.

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. ijirt.org These models can then be used to virtually screen large libraries of hypothetical derivatives of this compound to prioritize the synthesis of compounds with the highest predicted potency and desirable ADME (absorption, distribution, metabolism, and excretion) properties. nih.govpremierscience.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core. ijettjournal.org By providing the model with desired properties (e.g., high affinity for a specific target, low predicted toxicity), these algorithms can propose novel structures that chemists can then synthesize and test, vastly expanding the explored chemical space.

Synthesis Planning: AI tools are being developed to assist in synthetic planning. By analyzing known chemical reactions, these platforms can propose viable and efficient synthetic routes to complex target molecules derived from this compound, potentially identifying novel or more optimal pathways that a human chemist might overlook. ijirt.org

Data Analysis and Interpretation: The vast amount of data generated from high-throughput screening and other experimental assays can be efficiently analyzed using ML techniques to identify patterns and structure-activity relationships that are not immediately obvious, guiding the next cycle of drug design and optimization. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-7-chloro-1H-indazole, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves halogenation of the indazole core. A two-step approach may include:

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to introduce bromine at the 6-position.

Chlorination : Employ a chlorinating agent (e.g., POCl₃ or Cl₂ gas) under controlled conditions to substitute the 7-position.

Yield optimization depends on reaction temperature, stoichiometry, and catalyst selection (e.g., Pd catalysts for cross-coupling if intermediates require functionalization). Monitor regioselectivity via TLC and HPLC. For analogous halogenated indazoles, chlorination at sterically accessible positions is favored .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carbons adjacent to halogens (deshielding effects). Compare splitting patterns with computational predictions.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (theoretical m/z: 249.91 for C₇H₄BrClN₂).

- IR Spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and aromatic C-Br/C-Cl vibrations (600–800 cm⁻¹).

Cross-validate with X-ray crystallography for absolute configuration (see advanced questions) .

Q. What are the recommended storage conditions and handling precautions for this compound?

Methodological Answer:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation.

- Handling : Use PPE (gloves, goggles) due to hazards (H315: skin irritation; H335: respiratory irritation). Avoid aqueous or basic conditions to prevent hydrolysis. For similar halogenated indazoles, stability studies suggest a shelf life of >12 months when stored properly .

Advanced Research Questions

Q. What crystallographic methods are recommended for resolving structural ambiguities in halogenated indazole derivatives?

Methodological Answer:

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ direct methods in SHELXS or dual-space algorithms in SHELXD for phase determination .

- Refinement : Apply SHELXL with anisotropic displacement parameters for Br/Cl atoms. Analyze hydrogen bonding (e.g., N-H···N interactions) using OLEX2’s visualization tools .

- Validation : Check R-factor convergence (<5%) and residual electron density maps. For example, a related 6-Bromo-4-chloro-1H-indazole structure refined to R₁ = 0.032 .

Q. How should researchers approach contradictory bioactivity data in pharmacological studies of this compound derivatives?

Methodological Answer:

- Dose-Response Analysis : Perform EC₅₀/IC₅₀ assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Control Experiments : Test for off-target interactions using knockout cell lines or competitive binding assays.

- Statistical Robustness : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p<0.05). For instance, indazole derivatives in showed variable PKA modulation depending on substituent positioning .

Q. What strategies are effective for analyzing regioselectivity challenges in the halogenation of indazole cores?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., SEM or Boc) to steer halogenation to desired positions.

- Computational Modeling : Use DFT calculations (Gaussian09) to map electrostatic potential surfaces and predict reactive sites.

- Kinetic Profiling : Monitor reaction intermediates via LC-MS to identify rate-determining steps. For example, 7-chloro substitution in indazoles is sterically hindered compared to 6-bromo .

Q. How can computational chemistry methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites.

- Docking Studies : Simulate interactions with catalytic Pd(0) complexes to assess Suzuki-Miyaura coupling feasibility.

- Solvent Effects : Use COSMO-RS to model solvent polarity’s impact on reaction barriers. For example, bromine at the 6-position enhances reactivity in Pd-catalyzed arylations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.